3-[(5-Bromopyridin-3-yl)oxy]-5-chlorophenol
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Overview
Description
3-[(5-Bromopyridin-3-yl)oxy]-5-chlorophenol is a chemical compound that features a bromopyridine moiety linked to a chlorophenol group via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Bromopyridin-3-yl)oxy]-5-chlorophenol typically involves the reaction of 5-bromopyridine-3-ol with 5-chlorophenol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether linkage between the bromopyridine and chlorophenol groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Bromopyridin-3-yl)oxy]-5-chlorophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromopyridine moiety can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-[(5-Bromopyridin-3-yl)oxy]-5-chlorophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(5-Bromopyridin-3-yl)oxy]-5-chlorophenol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can facilitate binding to specific sites, while the chlorophenol group can enhance the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5-Bromopyridin-2-yl)oxy]-5,5-dimethyl-4-(4-(methylsulfonyl)phenyl)furan-2(5H)-one
- 5-[(5-Bromopyridin-3-yl)oxy]pyrazine-2-carboxylic acid
Uniqueness
3-[(5-Bromopyridin-3-yl)oxy]-5-chlorophenol is unique due to its specific combination of bromopyridine and chlorophenol groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
920036-21-1 |
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Molecular Formula |
C11H7BrClNO2 |
Molecular Weight |
300.53 g/mol |
IUPAC Name |
3-(5-bromopyridin-3-yl)oxy-5-chlorophenol |
InChI |
InChI=1S/C11H7BrClNO2/c12-7-1-11(6-14-5-7)16-10-3-8(13)2-9(15)4-10/h1-6,15H |
InChI Key |
ITZFNUCAFNMWFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1OC2=CC(=CN=C2)Br)Cl)O |
Origin of Product |
United States |
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